molecular formula C17H16ClNO5 B4402822 3-{[(4-chloro-2,5-dimethoxyphenyl)amino]carbonyl}phenyl acetate

3-{[(4-chloro-2,5-dimethoxyphenyl)amino]carbonyl}phenyl acetate

Cat. No. B4402822
M. Wt: 349.8 g/mol
InChI Key: WFKGKDZDAGETLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-{[(4-chloro-2,5-dimethoxyphenyl)amino]carbonyl}phenyl acetate, also known as CP-47,497, is a synthetic cannabinoid that has been extensively studied for its potential use in scientific research. This compound is structurally similar to the active ingredient in marijuana, delta-9-tetrahydrocannabinol (THC), and has been shown to have similar effects on the body's endocannabinoid system.

Mechanism of Action

3-{[(4-chloro-2,5-dimethoxyphenyl)amino]carbonyl}phenyl acetate works by binding to the CB1 receptor in the brain and central nervous system, which activates the endocannabinoid system. This system is involved in a wide range of physiological processes, including pain sensation, mood regulation, and appetite.
Biochemical and Physiological Effects:
Studies have shown that this compound has a number of biochemical and physiological effects on the body. These include:
- Pain relief: this compound has been shown to have analgesic properties, making it a potential treatment for chronic pain.
- Appetite stimulation: this compound has been shown to increase appetite in animal studies, making it a potential treatment for conditions such as anorexia and cachexia.
- Mood regulation: this compound has been shown to have anxiolytic and antidepressant effects, making it a potential treatment for anxiety and depression.

Advantages and Limitations for Lab Experiments

One advantage of using 3-{[(4-chloro-2,5-dimethoxyphenyl)amino]carbonyl}phenyl acetate in scientific research is that it is a synthetic compound, which means that its purity and potency can be carefully controlled. This makes it easier to conduct experiments and obtain consistent results. However, one limitation of using this compound is that it is a relatively new compound, and its long-term effects on the body are not yet fully understood.

Future Directions

There are several potential future directions for research on 3-{[(4-chloro-2,5-dimethoxyphenyl)amino]carbonyl}phenyl acetate. These include:
- Further studies on the compound's effects on the endocannabinoid system and other physiological processes.
- Development of new synthetic cannabinoids based on the structure of this compound, with potentially improved therapeutic properties.
- Investigation of the potential use of this compound as a treatment for various medical conditions, including chronic pain, anorexia, and depression.
In conclusion, this compound is a synthetic cannabinoid that has been extensively studied for its potential use in scientific research. This compound has a high affinity for the CB1 receptor and has been shown to have a number of biochemical and physiological effects on the body. While there are advantages to using this compound in scientific research, its long-term effects on the body are not yet fully understood, and further research is needed to fully explore its potential therapeutic properties.

Scientific Research Applications

3-{[(4-chloro-2,5-dimethoxyphenyl)amino]carbonyl}phenyl acetate has been used extensively in scientific research to study the effects of cannabinoids on the body's endocannabinoid system. This compound has been shown to have a high affinity for the CB1 receptor, which is the primary receptor responsible for the psychoactive effects of THC.

properties

IUPAC Name

[3-[(4-chloro-2,5-dimethoxyphenyl)carbamoyl]phenyl] acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClNO5/c1-10(20)24-12-6-4-5-11(7-12)17(21)19-14-9-15(22-2)13(18)8-16(14)23-3/h4-9H,1-3H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFKGKDZDAGETLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=CC(=C1)C(=O)NC2=CC(=C(C=C2OC)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClNO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-{[(4-chloro-2,5-dimethoxyphenyl)amino]carbonyl}phenyl acetate
Reactant of Route 2
Reactant of Route 2
3-{[(4-chloro-2,5-dimethoxyphenyl)amino]carbonyl}phenyl acetate
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
3-{[(4-chloro-2,5-dimethoxyphenyl)amino]carbonyl}phenyl acetate
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
3-{[(4-chloro-2,5-dimethoxyphenyl)amino]carbonyl}phenyl acetate
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
3-{[(4-chloro-2,5-dimethoxyphenyl)amino]carbonyl}phenyl acetate
Reactant of Route 6
Reactant of Route 6
3-{[(4-chloro-2,5-dimethoxyphenyl)amino]carbonyl}phenyl acetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.